Cas no 2138242-91-6 (2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid)

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-705321
- 2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
- 2138242-91-6
- 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
-
- インチ: 1S/C13H16O4/c1-2-10-9(7-14)11(13(15)16)12(17-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)
- InChIKey: XNBXIZLOOLAGCA-UHFFFAOYSA-N
- SMILES: O1C(CC)=C(C=O)C(C(=O)O)=C1C1CCCC1
計算された属性
- 精确分子量: 236.10485899g/mol
- 同位素质量: 236.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5Ų
- XLogP3: 2.5
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705321-0.5g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 0.5g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-705321-2.5g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
Enamine | EN300-705321-0.25g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 0.25g |
$1012.0 | 2025-03-12 | |
Enamine | EN300-705321-1.0g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 | |
Enamine | EN300-705321-0.1g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 0.1g |
$968.0 | 2025-03-12 | |
Enamine | EN300-705321-5.0g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
Enamine | EN300-705321-0.05g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 0.05g |
$924.0 | 2025-03-12 | |
Enamine | EN300-705321-10.0g |
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid |
2138242-91-6 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 |
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acidに関する追加情報
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic Acid: A Comprehensive Overview
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid is a complex organic compound with the CAS number 2138242-91-6. This compound belongs to the class of furan derivatives, which are widely studied in organic chemistry due to their unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid is characterized by a furan ring substituted with a cyclopentyl group at position 2, an ethyl group at position 5, a formyl group at position 4, and a carboxylic acid group at position 3. This substitution pattern imparts the compound with distinct electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of furan derivatives in the development of bioactive molecules. For instance, researchers have explored the potential of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid as a precursor for synthesizing novel antibiotics and antifungal agents. The presence of the carboxylic acid group allows for easy conjugation with other functional groups, enabling the creation of hybrid molecules with enhanced biological activity.
In addition to its biological applications, 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metallopolymers and catalytic materials. These materials exhibit unique mechanical and electronic properties, making them suitable for advanced applications in electronics and energy storage.
The synthesis of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for its application in chiral recognition and asymmetric drug design.
Moreover, the compound's reactivity has been extensively studied under various reaction conditions. For example, its participation in Diels-Alder reactions has been reported to yield highly functionalized bicyclic structures, which are valuable intermediates in natural product synthesis. The versatility of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid as a building block underscores its importance in modern organic chemistry.
In terms of spectroscopic characterization, 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated π-system. These spectral features make it an ideal candidate for use in sensors and optical devices that rely on chromophores with tunable absorption properties.
Recent computational studies have also shed light on the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the substituents on the furan ring significantly influence the compound's frontier molecular orbitals, thereby affecting its reactivity towards electrophilic and nucleophilic attacks.
In conclusion, 2-Cyclopentyl-5
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